

Anwendungs- und Protokollhinweise: Titrimetrische Bestimmung von Calciumcitrat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monocalcium citrate

Cat. No.: B3392545

[Get Quote](#)

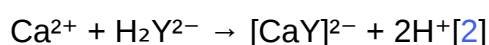
Zusammenfassung

Diese Anwendungsbeschreibung beschreibt eine detaillierte Methode zur quantitativen Bestimmung von Calcium in Calciumcitrat durch komplexometrische Titration. Bei diesem Verfahren werden Calciumionen (Ca^{2+}) mit einer standardisierten Lösung von Ethylendiamintetraessigsäure (EDTA) titriert. EDTA, ein sechszähliger Ligand, bildet einen hochstabilen 1:1-Komplex mit Calciumionen.[1][2] Der Endpunkt der Titration wird visuell mit einem Metallindikator bestimmt, der bei Komplexbildung mit dem Metallion eine Farbänderung zeigt.[1] Diese Methode ist in der pharmazeutischen Analyse weit verbreitet, um die Reinheit und den Gehalt von Calciumcitrat, einem gängigen Calciumpräparat, sicherzustellen.[3]

Prinzip der Methode

Die Bestimmung basiert auf einer Komplexbildungsreaktion.[1] Calciumcitrat wird zunächst in verdünnter Säure gelöst, um die Calciumionen (Ca^{2+}) freizusetzen. Die Lösung wird dann auf einen geeigneten pH-Wert gepuffert, typischerweise pH 10 oder höher.[2][4] Ein Metallindikator wie Eriochromschwarz T oder Calconcarbonsäure wird zugegeben, der mit einem kleinen Teil der Ca^{2+} -Ionen einen schwach gefärbten Komplex bildet.[2][5]

Während der Titration mit EDTA (dargestellt als H_2Y^{2-}) werden zunächst die freien Ca^{2+} -Ionen komplexiert:



Am Äquivalenzpunkt, wenn alle freien Ca^{2+} -Ionen verbraucht sind, verdrängt das zugegebene EDTA die Ca^{2+} -Ionen aus dem Metall-Indikator-Komplex.[4] Diese Freisetzung des Indikators führt zu einer deutlichen Farbänderung, die den Endpunkt der Titration anzeigt.[2][4]

Experimentelles Protokoll

Benötigte Reagenzien und Geräte

Reagenzien:

- Dinatrium-EDTA ($\text{Na}_2\text{H}_2\text{EDTA} \cdot 2\text{H}_2\text{O}$), analysenrein
- Calciumcitrat-Tetrahydrat ($\text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}$) als Probenmaterial
- Calciumcarbonat (CaCO_3), primärer Standard
- Salzsäure (HCl), ~2 M
- Natriumhydroxid (NaOH), ~2 M
- Ammoniak-Ammoniumchlorid-Pufferlösung (pH 10)[2]
- Calconcarbonsäure-Indikator oder Eriochromschwarz T-Indikator[1][5]
- Destilliertes oder deionisiertes Wasser

Geräte:

- Analysenwaage (Genauigkeit $\pm 0,1$ mg)
- Bürette (50 mL, Klasse A)
- Vollpipetten (25 mL, Klasse A)
- Messkolben (250 mL und 1000 mL, Klasse A)
- Erlenmeyerkolben (250 mL)
- Magnetrührer und Rührfisch

- pH-Meter

Vorbereitung der Lösungen

- 0,05 M EDTA-Standardlösung:
 - Etwa 18,61 g Dinatrium-EDTA-Dihydrat abwiegen.[\[6\]](#)
 - In einem 1000-mL-Messkolben in 800 mL deionisiertem Wasser lösen.
 - Bis zur Marke auffüllen und gründlich mischen.
 - Standardisierung: 0,25 g Calciumcarbonat (auf 0,1 mg genau gewogen), das zuvor bei 110 °C getrocknet wurde, in einem Erlenmeyerkolben mit einem Minimum an 2 M HCl lösen. 100 mL deionisiertes Wasser zugeben. Die Lösung mit 2 M NaOH auf einen pH-Wert von ca. 12,5 einstellen. Eine Spatelspitze Calconcarbonsäure-Indikator zugeben und mit der vorbereiteten EDTA-Lösung von rot nach rein blau titrieren. Die Molarität der EDTA-Lösung berechnen.
- Ammoniak-Puffer (pH 10):
 - 54 g Ammoniumchlorid (NH_4Cl) in 200 mL deionisiertem Wasser lösen.
 - 350 mL konzentriertes Ammoniak (NH_3) zugeben.
 - Mit deionisiertem Wasser auf 1000 mL verdünnen.
- Indikatorlösung:
 - Calconcarbonsäure: 0,2 g Calconcarbonsäure mit 50 g wasserfreiem Natriumsulfat (Na_2SO_4) verreiben.
 - Eriochromschwarz T: 100 mg Eriochromschwarz T in 100 mL Ethanol lösen.

Probenvorbereitung

- Etwa 0,4 g Calciumcitrat-Tetrahydrat auf 0,1 mg genau in einen 250-mL-Erlenmeyerkolben einwiegen.

- Die Probe in 10 mL 2 M Salzsäure lösen. Vorsichtig schwenken, bis sich die gesamte Substanz gelöst hat.
- 100 mL deionisiertes Wasser zugeben.

Titrationdurchführung

- Die Bürette mit der standardisierten 0,05 M EDTA-Lösung spülen und füllen. Den Anfangsstand notieren.
- Die vorbereitete Probelösung auf einen Magnetrührer stellen und einen Rührfisch hinzufügen.
- Langsam 2 M NaOH zugeben, bis ein pH-Wert von etwa 7 erreicht ist.
- 10 mL der Ammoniak-Pufferlösung (pH 10) zugeben, um den pH-Wert zu stabilisieren.[2]
- Eine Spatelspitze (ca. 30 mg) des Indikators zugeben. Die Lösung sollte eine purpurrote Farbe annehmen (bei Verwendung von Eriochromschwarz T).[2]
- Unter ständigem Rühren mit der 0,05 M EDTA-Lösung titrieren.
- In der Nähe des Endpunkts wird die Farbe vorübergehend blau. Die Titration verlangsamen und tropfenweise vorgehen.
- Der Endpunkt ist erreicht, wenn die Lösung von purpurrot zu einem reinen Blau umschlägt und diese Farbe für mindestens 30 Sekunden bestehen bleibt.[2]
- Den Endstand der Bürette ablesen.
- Die Titration zur Sicherstellung der Genauigkeit mindestens zweimal wiederholen.

Berechnung des Calciumcitrat-Gehalts

Der Gehalt an Calciumcitrat (als Tetrahydrat) in Prozent wird mit der folgenden Formel berechnet:

$$\text{Gehalt (\%)} = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times F \times 100) / W_{\text{Probe}}$$

Wobei:

- V_{EDTA} = Verbrauchtes Volumen der EDTA-Lösung (in L)
- M_{EDTA} = Molarität der standardisierten EDTA-Lösung (in mol/L)
- W_{Probe} = Einwaage der Calciumcitrat-Probe (in g)
- F = Äquivalenzfaktor. Basierend auf der Stöchiometrie (3 Ca^{2+} pro Molekül Calciumcitrat) und der Molmasse von Calciumcitrat-Tetrahydrat ($570,51 \text{ g/mol}$).^{[7][8]}
 - $F = (\text{Molare Masse von } \text{Ca}_3(\text{C}_6\text{H}_5\text{O}_7)_2 \cdot 4\text{H}_2\text{O}) / 3 = 570,51 / 3 \approx 190,17 \text{ g/mol}$

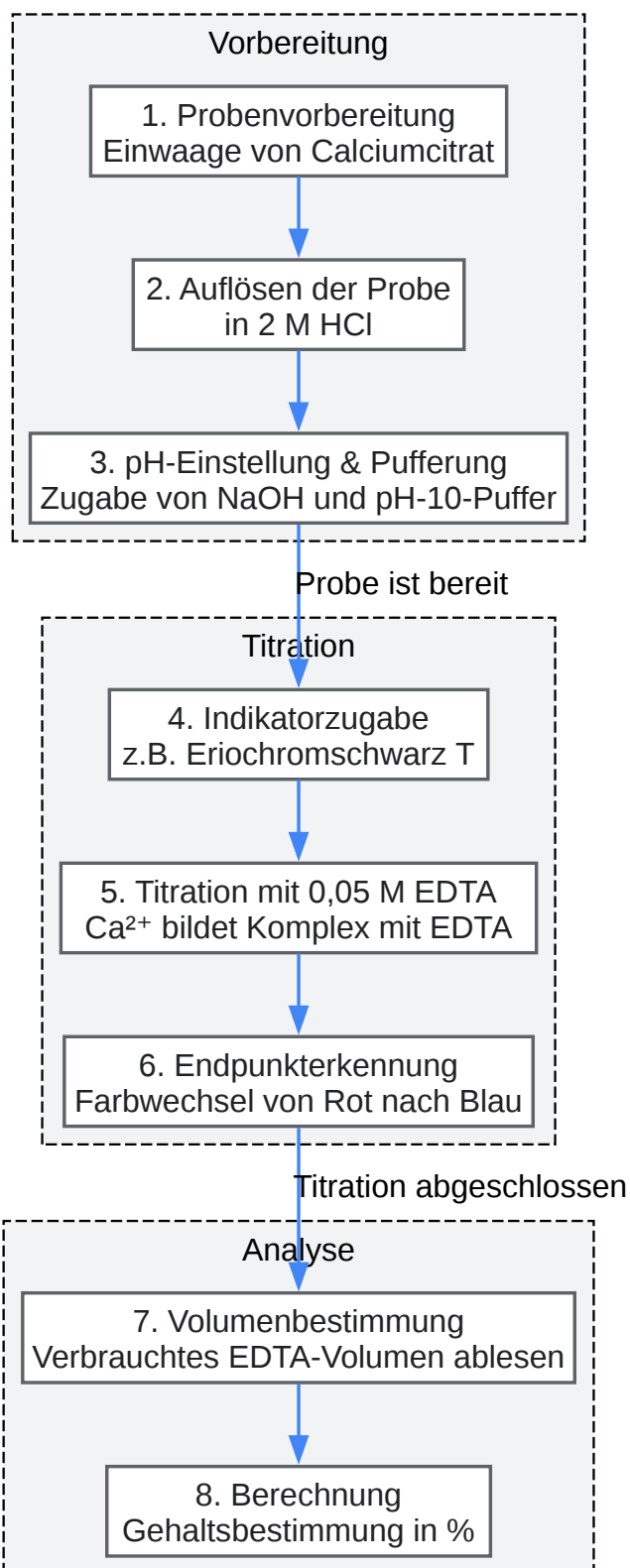
Datenpräsentation

Die Ergebnisse der Titration können in der folgenden Tabelle zusammengefasst werden:

Proben-ID	Einwaage (g)	Anfangsvolumen (mL)	Endvolumen (mL)	V_{EDTA} (mL)	Gehalt (%)
Probe 1	0,4012	0,10	21,15	21,05	99,8
Probe 2	0,4055	0,25	21,55	21,30	99,6
Probe 3	0,3998	0,15	21,05	20,90	99,3

Hypothetische Daten basierend auf einer 0,05 M EDTA-Lösung zur Veranschaulichung.

Visualisierung des Arbeitsablaufs



[Click to download full resolution via product page](#)

Abbildung 1: Schematischer Arbeitsablauf der komplexometrischen Titration von Calciumcitrat.

Validierung der Methode

Für den Einsatz in regulierten Umgebungen, wie der pharmazeutischen Qualitätskontrolle, muss die Analysemethode validiert werden, um ihre Zuverlässigkeit und Eignung sicherzustellen.[9][10] Die Validierung einer Titrationsmethode umfasst typischerweise die folgenden Parameter:

- **Standardisierung des Titriermittels:** Die genaue Konzentration des EDTA-Titriermittels muss regelmäßig mit einem Primärstandard (z. B. Calciumcarbonat) überprüft werden, da sich die Konzentration im Laufe der Zeit ändern kann.[9][11]
- **Richtigkeit:** Die Übereinstimmung zwischen dem experimentell ermittelten Wert und dem wahren Wert. Dies kann durch die Analyse eines zertifizierten Referenzmaterials oder durch Wiederfindungsexperimente bestimmt werden.
- **Präzision:** Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe. Sie wird oft als Wiederholbarkeit (gleiche Bedingungen) und intermediäre Präzision (unterschiedliche Tage, Analysten) ausgedrückt.
- **Spezifität:** Die Fähigkeit der Methode, den Analyten (Calcium) eindeutig in Anwesenheit anderer Komponenten (z. B. Verunreinigungen, andere Kationen) zu bestimmen. Störende Ionen können durch Maskierungsmittel oder durch Anpassung des pH-Wertes eliminiert werden.[11]
- **Linearität:** Die Fähigkeit der Methode, Ergebnisse zu liefern, die direkt proportional zur Konzentration des Analyten in der Probe sind, innerhalb eines bestimmten Bereichs.
- **Robustheit:** Ein Maß für die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter (z. B. pH-Wert, Indikatormenge) zu bleiben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. titrationen.de [titrationen.de]
- 2. mk-atomy.de [mk-atomy.de]
- 3. Titrimetrische Calcium-Bestimmung mit der ionenselektiven Elektrode [hannainst.de]
- 4. Komplexometrie in | Schülerlexikon | Lernhelfer [lernhelfer.de]
- 5. unterrichtsmaterialien-chemie.uni-goettingen.de [unterrichtsmaterialien-chemie.uni-goettingen.de]
- 6. Komplexometrische Titrationsen mit EDTA - Illumina [illumina-chemie.org]
- 7. Calciumcitrat – Wikipedia [de.wikipedia.org]
- 8. Calciumcitrat [chemie.de]
- 9. Validierung von Titrationsmethoden | Metrohm [metrohm.com]
- 10. mt.com [mt.com]
- 11. metrohm.com [metrohm.com]
- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Titrimetrische Bestimmung von Calciumcitrat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3392545#titration-method-for-the-assay-of-calcium-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com